4-((4-Bromobenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione
Description
This compound is a 1,2,4-triazole-5(4H)-thione derivative featuring a 4-bromobenzylidene Schiff base substituent and a 4-fluorophenyl group at positions 4 and 3 of the triazole ring, respectively. Its synthesis typically involves microwave-assisted condensation of 4-amino-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione with 4-bromobenzaldehyde in ethanol under acidic conditions . The reaction proceeds via the formation of an imine (C=N) bond, confirmed by IR (stretching at ~1600 cm⁻¹ for C=N) and NMR spectroscopy (δ ~8.5–9.0 ppm for the azomethine proton) . X-ray crystallography confirms the E-configuration of the C=N bond and the thione tautomer (C=S) over the thiol form .
The compound is of interest due to its structural similarity to flurbiprofen-derived triazole-thiones, which exhibit analgesic and anti-inflammatory properties .
Properties
CAS No. |
675835-02-6 |
|---|---|
Molecular Formula |
C15H10BrFN4S |
Molecular Weight |
377.2 g/mol |
IUPAC Name |
4-[(E)-(4-bromophenyl)methylideneamino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H10BrFN4S/c16-12-5-1-10(2-6-12)9-18-21-14(19-20-15(21)22)11-3-7-13(17)8-4-11/h1-9H,(H,20,22)/b18-9+ |
InChI Key |
NTGXELXAONSJEG-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)F)Br |
Canonical SMILES |
C1=CC(=CC=C1C=NN2C(=NNC2=S)C3=CC=C(C=C3)F)Br |
Origin of Product |
United States |
Preparation Methods
Core Triazole-Thione Formation
The synthesis begins with the construction of the 1,2,4-triazole-5(4H)-thione scaffold. A widely adopted approach involves the cyclization of carbothioamide precursors under alkaline conditions. For this compound, the process starts with the esterification of 4-fluorophenylacetic acid, followed by hydrazinolysis to form the corresponding hydrazide. Treatment with carbon disulfide (CS₂) in ethanol under basic conditions (e.g., KOH) yields the carbothioamide intermediate. Subsequent cyclization via alkaline hydrolysis generates the triazole-thione core.
Key reaction steps:
-
Esterification:
-
Hydrazinolysis:
-
Carbothioamide formation:
-
Cyclization:
The fluorophenyl group is introduced during the initial esterification step, ensuring its positional stability in the final product.
Schiff Base Condensation
The bromobenzylideneamino moiety is introduced via a Schiff base condensation between the triazole-thione intermediate and 4-bromobenzaldehyde. This step is critical for achieving the desired substitution pattern.
Reaction conditions:
-
Solvent: Ethanol or methanol
-
Catalyst: Acidic (e.g., HCl) or basic (e.g., KOH) conditions
-
Temperature: Reflux (~78°C for ethanol) or microwave irradiation
The reaction proceeds via nucleophilic attack of the triazole-thione’s amino group on the aldehyde’s carbonyl carbon, followed by dehydration to form the imine (C=N) bond.
Mechanism:
Microwave-Assisted Synthesis Optimization
Microwave irradiation significantly enhances the efficiency of the Schiff base condensation. Comparative studies demonstrate that microwave methods reduce reaction times from hours to minutes while improving yields by 15–30%.
Experimental Data Comparison
The table below contrasts conventional and microwave-assisted conditions for synthesizing derivatives of 4-((4-Bromobenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione:
| Entry | Method | Time (min) | Yield (%) | Temperature (°C) |
|---|---|---|---|---|
| 1 | Conventional | 270 | 77 | 213 |
| 2 | Microwave | 11 | 93 | 287 |
Microwave irradiation facilitates rapid energy transfer, enabling higher reaction temperatures and minimizing side products.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Challenges and Solutions
Side Reactions
Chemical Reactions Analysis
Types of Reactions
4-((4-Bromobenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole-thione to the corresponding triazole-thiol.
Substitution: The bromine atom in the bromobenzylidene group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, and are carried out in polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Triazole-thiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((4-Bromobenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: It can be used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Biological Studies: The compound is used in studies investigating enzyme inhibition and protein-ligand interactions.
Industrial Applications: It may be utilized in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-((4-Bromobenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of 1,2,4-triazole-5-thiones are highly dependent on substituents. Below is a comparative analysis with key analogues:
Spectral and Crystallographic Comparisons
- IR Spectroscopy : All analogues show C=N (1590–1610 cm⁻¹) and C=S (1220–1250 cm⁻¹) stretches. Nitro groups introduce additional peaks at 1510–1530 cm⁻¹ .
- ¹H NMR : The azomethine proton (N=CH) resonates at δ 8.3–8.9 ppm. Aromatic protons in 4-fluorophenyl appear as doublets (δ 7.1–7.4 ppm, J = 8.5 Hz) .
- X-ray data : The thione form is universally observed, with C=S bond lengths of 1.67–1.69 Å .
Research Findings and Implications
- The 4-bromo derivative shows superior analgesic activity compared to 4-chloro and 4-nitro analogues, likely due to enhanced halogen bonding with opioid receptors .
- Glycosylated triazole-thiones exhibit lower cytotoxicity (IC₅₀ > 100 µM) compared to halogenated derivatives (IC₅₀ = 20–50 µM) .
- Microwave synthesis reduces reaction times by 80% and improves yields, making it scalable for industrial applications .
Biological Activity
The compound 4-((4-Bromobenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione is a triazole derivative that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound features a triazole ring, a thione functional group, and substituents that enhance its reactivity and biological potential. Its molecular formula is , indicating the presence of bromine (Br), fluorine (F), nitrogen (N), sulfur (S), and carbon (C).
Antimicrobial Activity
Triazole derivatives are well-known for their antimicrobial properties. Studies have shown that compounds similar to 4-((4-Bromobenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione exhibit significant antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The presence of the 4-fluorophenyl group has been linked to enhanced bactericidal activity, comparable to established antibiotics like vancomycin .
Antifungal Properties
The compound also demonstrates antifungal activity by inhibiting ergosterol biosynthesis in fungi, which is crucial for maintaining fungal cell wall integrity. This mechanism is common among triazoles and is essential for their effectiveness against fungal infections .
Anticancer Potential
Preliminary studies suggest that this triazole derivative may possess anticancer properties. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and ovarian cancer (SKOV3) . The incorporation of specific substituents can significantly influence the degree of cytotoxicity.
Synthesis Methods
The synthesis of 4-((4-Bromobenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves multi-step processes that include:
- Formation of the Triazole Ring: This is achieved through condensation reactions involving appropriate precursors.
- Introduction of Substituents: The bromobenzylidene and fluorophenyl groups are introduced through electrophilic aromatic substitution or similar methods.
- Thione Functionalization: The thione group is incorporated during the final steps of synthesis to yield the desired compound.
Microwave-assisted synthesis has been noted for improving yields and reducing reaction times in similar compounds.
Comparative Analysis with Related Compounds
The following table summarizes some related compounds and their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-(Benzylideneamino)-3-p-tolyl-1H-1,2,4-triazole-5(4H)-thione | Structure | Contains a p-tolyl group; studied for antimicrobial properties |
| 3-(Benzothiazolylmethyl)-1H-1,2,4-triazole | Structure | Exhibits antifungal activity; different heterocyclic system |
| 5-(Phenylethynyl)-1H-1,2,4-triazole | Structure | Known for anti-inflammatory effects; lacks thione functionality |
These compounds highlight the diversity within triazole derivatives while emphasizing the unique attributes of 4-((4-Bromobenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione due to its specific substituents and thione group.
Case Studies
Several studies have focused on the biological activity of triazole derivatives:
- Antimicrobial Activity Study: A recent investigation demonstrated that a derivative with a similar structure exhibited potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound's effectiveness was comparable to vancomycin in vitro .
- Anticancer Research: Another study evaluated various triazole derivatives for their cytotoxic effects against different cancer cell lines. Compounds with similar structural motifs showed significant inhibition of cell proliferation in MCF-7 cells .
Q & A
Q. What are the optimal synthetic routes for preparing 4-((4-bromobenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione, and how can reaction conditions be optimized for yield and purity?
Answer: The compound is synthesized via a Schiff base condensation between 4-amino-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione and 4-bromobenzaldehyde under acidic conditions. Key steps include:
- Refluxing in ethanol or methanol with catalytic HCl (1–2%) for 4–6 hours to drive imine formation .
- Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >85% purity .
Critical Parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | Maximizes solubility of reactants |
| Temperature | 70–80°C | Accelerates condensation kinetics |
| Molar Ratio (Aldehyde:Amino-triazole) | 1.1:1 | Prevents unreacted aldehyde |
Data Contradictions: Some studies report lower yields (~60%) when using methanol due to competing side reactions (e.g., oxidation of thione to disulfide) .
Q. How is the structural conformation of this compound validated, and what crystallographic parameters are critical for accurate refinement?
Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key crystallographic data for analogous triazole-thiones include:
- Space Group: Monoclinic (e.g., C2/c) or Triclinic (P1) .
- Bond Lengths: C=N (1.28–1.32 Å), C–S (1.68–1.72 Å) .
- Dihedral Angles: Triazole vs. aryl rings (3–8°), indicating near-planarity .
Software: SHELXL is preferred for refinement due to its robustness in handling thione sulfur anisotropy.
Example Table (Analogous Compound):
| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | R Factor |
|---|---|---|---|---|---|---|
| C2/c | 17.67 | 15.53 | 18.09 | 102.96 | 0.048 | |
| P1 | 5.79 | 9.90 | 18.50 | 97.09 | 0.158 |
Q. What preliminary biological screening methods are used to assess its bioactivity?
Answer:
- Antimicrobial Assays: Disk diffusion/MIC against S. aureus and E. coli .
- Enzyme Inhibition: UV-Vis kinetics for COX-2 or α-glucosidase inhibition (IC₅₀ values typically 10–50 µM) .
- Cytotoxicity: MTT assay on HeLa or MCF-7 cells (dose-dependent viability loss at >25 µM) .
Key Finding: Fluorophenyl and bromobenzylidene groups enhance lipid membrane penetration, improving antimicrobial potency .
Advanced Research Questions
Q. How do electronic effects of substituents (Br, F) influence reaction mechanisms in derivatization, such as alkylation or oxidation?
Answer:
- Alkylation (SN2): The thione sulfur reacts with alkyl halides (e.g., CH₃I) in basic conditions (K₂CO₃/DMF), yielding thioethers (83–90% yield) .
- Oxidation: H₂O₂ or I₂ converts -SH to disulfides (S–S), but bromine’s electron-withdrawing effect slows kinetics (yield drops to 68% vs. 85% for non-halogenated analogs) .
Computational Insight: DFT studies show bromine’s -I effect increases electrophilicity at C=S, favoring nucleophilic attacks .
Q. How can contradictions in bioactivity data (e.g., variable IC₅₀ values) be resolved through structural or methodological adjustments?
Answer:
- Structural Tuning: Replace 4-fluorophenyl with pyridinyl () to enhance H-bonding with enzyme active sites.
- Assay Optimization: Standardize DMSO concentration (<1% v/v) to avoid false negatives in cell-based assays .
Case Study: A 3-nitro substitution on the triazole ring increased COX-2 inhibition by 40% compared to the parent compound .
Q. What advanced techniques are recommended for analyzing photochemical isomerization or degradation pathways?
Answer:
- UV-Vis Spectroscopy: Monitor E→Z isomerization at 365 nm (quantum yield Φ = 0.32) .
- HPLC-MS/MS: Identify degradation products (e.g., triazole ring cleavage at 254 nm) .
Experimental Design:
Irradiate compound in quartz cuvette (λ = 254–365 nm).
Sample aliquots at 10-min intervals for HPLC analysis.
Compare retention times with synthetic standards.
Q. How can crystallographic data discrepancies (e.g., disorder in aryl rings) be addressed during refinement?
Answer:
- Use SHELXL’s PART instruction to model disorder .
- Apply ISOR/SADI restraints to maintain chemically reasonable geometries .
Example: In , two independent molecules in the asymmetric unit showed 7.3° vs. 3.1° dihedral angles, resolved via restrained refinement .
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Condensation | 4-Bromobenzaldehyde, HCl/EtOH, reflux | 75–89 | 95% |
| Alkylation | CH₃I, K₂CO₃/DMF, RT | 83 | 98% |
| Oxidation | I₂, H₂O₂/EtOH | 68 | 90% |
Q. Table 2: Biological Activity Comparison
| Derivative | MIC (µg/mL) | IC₅₀ (COX-2, µM) | Cytotoxicity (HeLa, µM) |
|---|---|---|---|
| Parent Compound | 12.5 | 32.1 | 28.4 |
| 3-Nitro Analog | 8.2 | 19.5 | 18.9 |
| Pyridinyl Derivative | 6.7 | 14.3 | 22.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
